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Compound of Interest

Compound Name: 6-Chloropyridin-2-ol

Cat. No.: B099635

An In-depth Technical Guide to 6-Chloropyridin-
2-0l

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical
properties of 6-Chloropyridin-2-ol, a versatile intermediate in the pharmaceutical and

agrochemical industries. This document includes key data, experimental protocols, and visual
representations of its chemical behavior and handling.

Core Physical and Chemical Properties

6-Chloropyridin-2-ol, also known as 6-Chloro-2-hydroxypyridine, is a substituted pyridine
derivative. Its structure and fundamental properties are crucial for its application in chemical
synthesis.

Table 1: Physical Properties of 6-Chloropyridin-2-ol
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Property Value Source(s)

Molecular Formula CsH4CINO --INVALID-LINK--
Molecular Weight 129.54 g/mol --INVALID-LINK--
CAS Number 16879-02-0 --INVALID-LINK--

White to greyish-yellow
Appearance ) --INVALID-LINK--
crystalline powder

Melting Point 128-130 °C --INVALID-LINK--
N ) Decomposes at atmospheric )
Boiling Point Not available
pressure.

Quantitative data in common
organic solvents is not readily

Solubility available. It is generally General knowledge
soluble in alcohols and other

polar organic solvents.

A specific experimentally
determined value is not readily
available. For the parent
compound, 2-hydroxypyridine,
oka the predicted acidic pKa is INVALID-LINK-.
around 11.7. The electron-
withdrawing chloro group is
expected to decrease this
value, making 6-chloropyridin-

2-ol more acidic.

Chemical Properties and Reactivity
Tautomerism

A key chemical feature of 6-Chloropyridin-2-ol is its existence in a tautomeric equilibrium with
its pyridone form, 6-Chloro-2(1H)-pyridinone. The position of this equilibrium is influenced by
factors such as the solvent, temperature, and pH. In many cases, the pyridone tautomer is the
predominant form, particularly in polar solvents and the solid state.
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Caption: Tautomeric equilibrium of 6-Chloropyridin-2-ol.

Reactivity

6-Chloropyridin-2-ol is a versatile building block in organic synthesis due to its multiple

reactive sites:

Nucleophilic Aromatic Substitution: The chlorine atom at the 6-position is susceptible to
displacement by various nucleophiles. This reactivity is enhanced by the electron-
withdrawing nature of the pyridine ring nitrogen.

Reactions at the N-H and O-H groups: The tautomeric forms allow for reactions at both the
nitrogen and oxygen atoms. For instance, the nitrogen can be alkylated or acylated, and the
oxygen of the hydroxy form can undergo etherification or esterification.

Electrophilic Aromatic Substitution: The pyridine ring is generally deactivated towards
electrophilic aromatic substitution due to its electron-deficient nature. However, under forcing
conditions, substitution can occur, with the directing effects of the existing substituents
influencing the position of the incoming electrophile.

Experimental Protocols
Synthesis: Hydrolysis of 2,6-Dichloropyridine

A common route for the synthesis of 6-Chloropyridin-2-ol is the selective hydrolysis of 2,6-

dichloropyridine.

Materials:

2,6-Dichloropyridine

Sodium hydroxide or potassium hydroxide

Water

Hydrochloric acid (for acidification)

Suitable organic solvent for extraction (e.g., ethyl acetate)
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» Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
o Dissolve 2,6-dichloropyridine in an aqueous solution of sodium hydroxide.

» Heat the mixture under reflux for several hours. The progress of the reaction can be
monitored by thin-layer chromatography (TLC).

 After the reaction is complete, cool the mixture to room temperature.

» Carefully acidify the reaction mixture with hydrochloric acid to a pH of approximately 5-6.
This will precipitate the product.

« Filter the crude product and wash it with cold water.

e The crude product can be purified by recrystallization from a suitable solvent system, such
as ethanol/water.

e Dry the purified product under vacuum.

Purification: Recrystallization

Procedure:

o Dissolve the crude 6-Chloropyridin-2-ol in a minimum amount of a hot solvent (e.g., ethanol
or an ethanol/water mixture).

o |f the solution is colored, a small amount of activated charcoal can be added, and the
solution can be hot-filtered to remove the charcoal and other insoluble impurities.

» Allow the hot, saturated solution to cool slowly to room temperature.
o Further cooling in an ice bath can promote crystallization.

e Collect the crystals by vacuum filtration and wash them with a small amount of the cold
recrystallization solvent.

e Dry the crystals in a desiccator or a vacuum oven.
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Spectroscopic Characterization

1H NMR Spectroscopy:

Sample Preparation: Dissolve a small amount of the compound in a deuterated solvent (e.qg.,
DMSO-ds or CDCIs) in an NMR tube.

Expected Spectrum: The proton NMR spectrum will show signals corresponding to the
aromatic protons on the pyridine ring. The chemical shifts and coupling patterns will be
indicative of the substitution pattern. The N-H proton of the pyridone tautomer will typically
appear as a broad singlet at a downfield chemical shift.

13C NMR Spectroscopy:

o Sample Preparation: A more concentrated solution in a deuterated solvent is typically
required compared to *H NMR.

Expected Spectrum: The carbon NMR spectrum will show five distinct signals for the five
carbon atoms in the pyridine ring. The chemical shifts will be influenced by the

electronegativity of the chlorine, nitrogen, and oxygen atoms. The carbonyl carbon of the
pyridone tautomer will appear at a characteristic downfield chemical shift (typically >160

ppm).
FT-IR Spectroscopy:

Sample Preparation: The spectrum can be obtained from a solid sample using a KBr pellet or
an ATR accessory.

Expected Spectrum: The IR spectrum will show characteristic absorption bands. For the
pyridone tautomer, a strong C=0 stretching vibration is expected around 1650 cm~*. N-H
stretching vibrations may be observed in the region of 3000-3400 cm~1. C-H stretching of the
aromatic ring typically appears above 3000 cm™1.

Mass Spectrometry:

o Sample Preparation: The sample can be introduced via direct infusion or after separation by
gas or liquid chromatography.
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o Expected Spectrum: The mass spectrum will show a molecular ion peak corresponding to
the molecular weight of the compound (129.54 g/mol ). Due to the presence of chlorine, an
isotopic pattern for the molecular ion will be observed, with peaks at m/z corresponding to

the 35Cl and 3/Cl isotopes in an approximate 3:1 ratio.

Experimental and Analytical Workflow

The following diagram illustrates a general workflow for the synthesis, purification, and

characterization of 6-Chloropyridin-2-ol.
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Caption: General workflow for synthesis and analysis.
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Safety Information

6-Chloropyridin-2-ol is a chemical that should be handled with appropriate safety precautions
in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) from the supplier
before use. General hazards may include:

e Skin and eye irritation.[1]
o Harmful if swallowed.[1]
o May cause respiratory irritation.[1]

Always use personal protective equipment (PPE), such as gloves, safety glasses, and a lab
coat, when handling this compound. Work in a well-ventilated area or a fume hood.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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